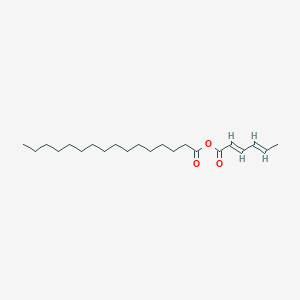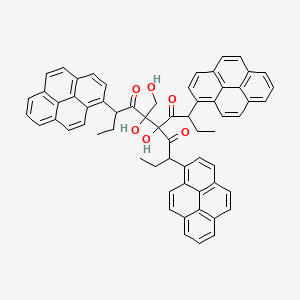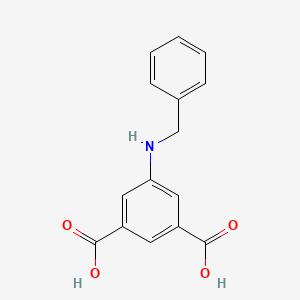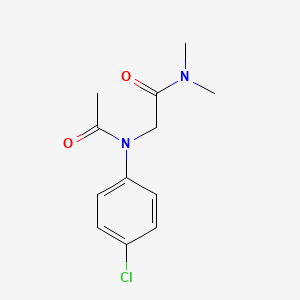
6-(Dihydrogen phosphate) glucose magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-(dihydrogen phosphate) glucose magnesium salt typically involves the reaction of glucose with phosphoric acid to form glucose 6-phosphate, followed by the addition of magnesium ions to form the magnesium salt. The reaction conditions may vary, but generally, the process involves:
Mixing glucose with phosphoric acid: This step is carried out in an aqueous solution, where glucose reacts with phosphoric acid to form glucose 6-phosphate.
Addition of magnesium ions: Magnesium chloride or magnesium sulfate is added to the solution to form the magnesium salt of glucose 6-phosphate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. These methods can include:
Controlled pH and temperature: Maintaining optimal pH and temperature conditions to maximize the reaction efficiency.
Purification steps: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Dihydrogen phosphate) glucose magnesium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to glucose.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Produces gluconic acid derivatives.
Reduction: Produces glucose.
Substitution: Produces various glucose derivatives depending on the substituent.
Scientific Research Applications
6-(Dihydrogen phosphate) glucose magnesium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Plays a crucial role in metabolic studies, particularly in glycolysis and the pentose phosphate pathway.
Medicine: Investigated for its potential therapeutic effects, including its role in glucose metabolism and magnesium supplementation.
Industry: Used in the production of biodegradable materials and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 6-(dihydrogen phosphate) glucose magnesium salt involves its role as an intermediate in glucose metabolism. It participates in the following pathways:
Glycolysis: Glucose 6-phosphate is an essential intermediate in the glycolytic pathway, where it is converted to fructose 6-phosphate by the enzyme phosphoglucose isomerase.
Pentose Phosphate Pathway: It is also a key intermediate in the pentose phosphate pathway, where it is oxidized by glucose 6-phosphate dehydrogenase to produce NADPH and ribose 5-phosphate.
Comparison with Similar Compounds
Similar Compounds
Glucose 6-phosphate: The non-magnesium salt form of the compound.
Fructose 6-phosphate: Another important intermediate in glycolysis.
Magnesium sulfate: A common magnesium salt used in various applications
Uniqueness
6-(Dihydrogen phosphate) glucose magnesium salt is unique due to its dual role as both a glucose derivative and a magnesium salt. This combination allows it to participate in metabolic pathways while also providing magnesium ions, which are essential for various biochemical processes .
Properties
CAS No. |
34378-76-2 |
|---|---|
Molecular Formula |
C6H11MgO9P |
Molecular Weight |
282.43 g/mol |
IUPAC Name |
magnesium;(3,4,5,6-tetrahydroxyoxan-2-yl)methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Mg/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2 |
InChI Key |
JCKOBTMPGRTUJH-UHFFFAOYSA-L |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-](/img/structure/B15343243.png)

![[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate](/img/structure/B15343248.png)
![6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine](/img/structure/B15343257.png)
![N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide](/img/structure/B15343265.png)
![3'-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide](/img/structure/B15343271.png)


![N-[4-(7-aminoquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B15343283.png)
![2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole](/img/structure/B15343284.png)
![4-(Benzyl{2-[4-({4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl}amino)phenoxy]ethyl}amino)butanoic acid](/img/structure/B15343295.png)

![Diethyl 2,2'-[methylenebis(4,1-phenyleneimino)]bis[2-oxoacetate]](/img/structure/B15343305.png)
